Cas no 1094351-60-6 (4-(5-nitro-1H-indol-1-yl)butanoic acid)

1094351-60-6 structure
Produktname:4-(5-nitro-1H-indol-1-yl)butanoic acid
4-(5-nitro-1H-indol-1-yl)butanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(5-nitro-1H-indol-1-yl)butanoic acid
- 1H-Indole-1-butanoic acid, 5-nitro-
-
- Inchi: 1S/C12H12N2O4/c15-12(16)2-1-6-13-7-5-9-8-10(14(17)18)3-4-11(9)13/h3-5,7-8H,1-2,6H2,(H,15,16)
- InChI-Schlüssel: XOJVNKCTFYYYNI-UHFFFAOYSA-N
- Lächelt: N1(CCCC(O)=O)C2=C(C=C([N+]([O-])=O)C=C2)C=C1
4-(5-nitro-1H-indol-1-yl)butanoic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-173412-0.05g |
4-(5-nitro-1H-indol-1-yl)butanoic acid |
1094351-60-6 | 95% | 0.05g |
$182.0 | 2023-09-20 | |
Enamine | EN300-173412-5.0g |
4-(5-nitro-1H-indol-1-yl)butanoic acid |
1094351-60-6 | 95% | 5.0g |
$2277.0 | 2023-02-16 | |
Enamine | EN300-173412-0.1g |
4-(5-nitro-1H-indol-1-yl)butanoic acid |
1094351-60-6 | 95% | 0.1g |
$272.0 | 2023-09-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027487-1g |
4-(5-Nitro-1H-indol-1-yl)butanoic acid |
1094351-60-6 | 95% | 1g |
¥3913.0 | 2023-03-01 | |
Enamine | EN300-173412-0.5g |
4-(5-nitro-1H-indol-1-yl)butanoic acid |
1094351-60-6 | 95% | 0.5g |
$613.0 | 2023-09-20 | |
Enamine | EN300-173412-0.25g |
4-(5-nitro-1H-indol-1-yl)butanoic acid |
1094351-60-6 | 95% | 0.25g |
$389.0 | 2023-09-20 | |
Aaron | AR01BDDQ-2.5g |
4-(5-nitro-1H-indol-1-yl)butanoic acid |
1094351-60-6 | 95% | 2.5g |
$2142.00 | 2023-12-16 | |
Aaron | AR01BDDQ-5g |
4-(5-nitro-1H-indol-1-yl)butanoic acid |
1094351-60-6 | 95% | 5g |
$3156.00 | 2023-12-16 | |
1PlusChem | 1P01BD5E-500mg |
4-(5-nitro-1H-indol-1-yl)butanoic acid |
1094351-60-6 | 95% | 500mg |
$820.00 | 2023-12-26 | |
Aaron | AR01BDDQ-500mg |
4-(5-nitro-1H-indol-1-yl)butanoic acid |
1094351-60-6 | 95% | 500mg |
$868.00 | 2025-02-14 |
4-(5-nitro-1H-indol-1-yl)butanoic acid Verwandte Literatur
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
1094351-60-6 (4-(5-nitro-1H-indol-1-yl)butanoic acid) Verwandte Produkte
- 1170827-83-4(3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea)
- 2228645-83-6(2-1-(4-methanesulfonylphenyl)cyclopropylpropan-2-amine)
- 2165933-44-6(rac-(2R,5S)-1-(tert-butoxy)carbonyl-5-fluoropiperidine-2-carboxylic acid)
- 176446-62-1(2-[(4-methoxyphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole)
- 2228368-52-1(O-{1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylmethyl}hydroxylamine)
- 2141022-35-5(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylthian-3-ylacetic acid)
- 2680693-52-9(3-chloro-2,6-difluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 2361911-35-3((4S,4'S)- 1,1'-Methylenebis4-(2-methylpropyl)-2-pyrrolidinone)
- 88221-20-9(4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one)
- 920375-60-6(1-{4-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1094351-60-6)4-(5-nitro-1H-indol-1-yl)butanoic acid

Reinheit:99%
Menge:1g
Preis ($):513.0